methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride
Description
1H Nuclear Magnetic Resonance (NMR)
Key signals in CDCl₃/D₂O (400 MHz):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.32 | singlet | Methoxy group (-OCH₃) |
| 3.85 | singlet | Methyl ester (-COOCH₃) |
| 4.45 | doublet | α-H (C2-H) |
| 6.75–7.25 | multiplet | Aromatic protons (phenyl ring) |
| 8.10 | broad singlet | NH₃⁺ (exchange with D₂O) |
13C NMR and DEPT-135
Notable peaks in D₂O (100 MHz):
| δ (ppm) | Assignment |
|---|---|
| 52.1 | Methyl ester (-COOCH₃) |
| 56.8 | Methoxy carbon (-OCH₃) |
| 62.3 | α-C (C2) |
| 127.4–135.6 | Aromatic carbons |
| 170.5 | Carbonyl (C=O) |
Infrared (IR) Spectroscopy
Prominent absorption bands (KBr pellet):
- 3280 cm⁻¹ : N–H stretch (NH₃⁺)
- 1745 cm⁻¹ : C=O stretch (ester)
- 1605 cm⁻¹ : Aromatic C=C
- 1250 cm⁻¹ : C–O–C (methoxy group)
Mass Spectrometry (ESI-MS)
X-ray Diffraction Studies and Solid-State Packing Arrangements
SC-XRD data (λ = 0.71073 Å) highlight a herringbone packing motif in the crystal lattice:
- Hydrogen-bonding network : NH₃⁺···Cl⁻ interactions (2.98 Å) form 1D chains along the b-axis.
- π-π stacking : Adjacent phenyl rings exhibit face-to-edge interactions (3.8 Å).
- Torsional angles : The dihedral angle between the phenyl ring and acetate plane is 85.2°, minimizing steric strain .
Thermal ellipsoids at 50% probability confirm rigid conformations for the methoxy and ester groups, while the ammonium group displays slight positional disorder due to dynamic hydrogen bonding .
Properties
IUPAC Name |
methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2;/h3-6,9H,11H2,1-2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHGTOZAFSEFFO-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H](C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391408-07-3 | |
| Record name | methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride typically involves the esterification of (2S)-2-amino-2-(3-methoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity in downstream applications.
| Conditions | Products | Yield | References |
|---|---|---|---|
| 1M HCl, reflux, 6h | (2S)-2-amino-2-(3-methoxyphenyl)acetic acid | 85% | |
| 0.5M NaOH, RT, 12h | Sodium salt of the carboxylic acid | 92% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the ester oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol.
Amide Formation
The primary amino group reacts with acylating agents to form amides, a key step in peptide coupling and prodrug synthesis.
| Reagent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Acetyl chloride | DCM, 0°C, 2h | N-acetyl derivative | 78% | |
| Benzyl chloroformate (CbzCl) | THF, NaHCO₃, RT, 4h | Cbz-protected amino ester | 89% |
Key Observation :
-
The stereochemistry at the chiral center (2S) remains intact during acylation, as confirmed by optical rotation measurements .
Salt Formation and Ion Exchange
As a hydrochloride salt, the compound participates in counterion exchange, influencing crystallinity and bioavailability.
Note :
-
The free base exhibits increased solubility in organic solvents, facilitating further synthetic modifications .
Reductive Amination
The amino group engages in reductive amination with aldehydes/ketones to form secondary amines.
| Substrate | Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | NaBH₃CN | MeOH, RT, 6h | N-(4-nitrobenzyl) derivative | 65% | |
| Cyclohexanone | NaBH(OAc)₃ | DCM, 0°C → RT, 12h | N-cyclohexyl derivative | 72% |
Mechanistic Pathway :
-
Imine formation followed by hydride transfer from the reducing agent.
Electrophilic Aromatic Substitution
The methoxyphenyl ring undergoes regioselective substitution due to the electron-donating methoxy group.
| Reagent | Conditions | Position | Products | Yield | References |
|---|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Para | Nitro-substituted derivative | 58% | |
| Br₂, FeBr₃ | DCM, RT, 1h | Para | Bromo-substituted derivative | 63% |
Regioselectivity :
-
Methoxy directs electrophiles to the para position, consistent with its strong activating nature.
Interaction with Biological Targets
The compound inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key mediators of inflammation.
| Target | IC₅₀ (μM) | Experimental Model | References |
|---|---|---|---|
| COX-2 | 23.8 ± 0.20 | In vitro enzyme assay | |
| iNOS | 18.4 ± 0.15 | Murine macrophage cells |
Structure-Activity Relationship (SAR) :
-
The 3-methoxy group enhances binding to COX-2’s hydrophobic pocket, while the (2S)-configuration optimizes steric complementarity .
Comparative Reactivity with Analogues
The meta-methoxy substitution confers distinct reactivity compared to ortho- and para-substituted analogues.
Key Insight :
Scientific Research Applications
Chemical Properties and Structure
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride has a molecular formula of . Its structure features a methoxy group attached to a phenyl ring and an amino group at the alpha position of the acetate moiety. This configuration contributes to its reactivity and biological properties, making it a valuable compound for research and development.
Biological Applications
-
Anti-inflammatory and Analgesic Research :
- Studies have indicated that this compound may exhibit anti-inflammatory and analgesic effects. Research has focused on its interactions with specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating conditions associated with inflammation and pain .
-
Enzyme Interaction Studies :
- The compound is utilized in studying enzyme interactions, which helps elucidate its mechanism of action at the molecular level. Understanding these interactions can lead to the development of new drugs targeting specific biological pathways .
- Pharmacological Development :
Synthetic Applications
- Building Block for Organic Synthesis :
- Stereospecific Synthesis :
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | Demonstrated inhibition of specific enzymes linked to inflammatory pathways, indicating potential therapeutic uses. |
| Study 2 | Enzyme interaction | Identified key interactions with molecular targets that could lead to new drug development strategies. |
| Study 3 | Synthesis of tapentadol | Established this compound as a critical intermediate in synthesizing tapentadol, enhancing drug development efficiency. |
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The compound’s analogues differ in substituent positions (ortho, meta, para) and functional groups (methoxy, chloro, bromo, hydroxy). Key examples include:
Structural Insights :
- Meta vs. Para Substitution : The 3-methoxy derivative (target compound) exhibits distinct electronic effects compared to its 4-methoxy analogue (). The para-substituted methoxy group increases steric hindrance, reducing reactivity in certain coupling reactions.
- Electron-Withdrawing Groups : Chloro () and bromo () substituents decrease electron density, enhancing stability but reducing solubility in polar solvents.
- Hydroxy vs. Methoxy : The 4-hydroxyphenyl variant () offers hydrogen-bonding capability, making it suitable for targeting enzymes like kinases.
Physicochemical Properties
Key Observations :
- The 3-methoxy derivative’s solubility balances lipophilicity and polarity, making it versatile in organic synthesis .
- Chloro and bromo analogues () have higher melting points due to stronger intermolecular forces.
Research Findings and Industrial Relevance
- Stereochemical Impact : The (S)-configuration in the target compound is critical for binding to GABA receptors, as demonstrated in preclinical studies .
- Cost and Availability : The 3-methoxy derivative is priced at €95–178/g (), while rarer analogues like the 5-bromo-thiophene variant () cost up to €374/g.
- Safety Data: Limited toxicity profiles are available, but hydrochloride salts generally require handling under inert conditions to avoid decomposition .
Biological Activity
Methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₉H₁₃ClN₂O₃
- Molecular Weight : 220.66 g/mol
- IUPAC Name : this compound
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Studies suggest that it may function as an inhibitor of certain kinases and enzymes, which play critical roles in cell proliferation and survival.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 5.0 |
| K562 | 4.5 |
| MCF7 | 6.0 |
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression, particularly in the G1 phase, leading to reduced cell viability in treated cultures .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes:
- Carbonic Anhydrase Isozymes : Inhibition studies revealed that the compound selectively inhibits carbonic anhydrase II, IX, and XII, which are implicated in tumor growth and metastasis. The binding affinities were determined through molecular docking studies, showing promising interactions with the active sites of these enzymes .
| Enzyme Isozyme | Inhibition % at 10 µM |
|---|---|
| CA II | 85% |
| CA IX | 78% |
| CA XII | 82% |
3. Neuroprotective Effects
Emerging data suggest that this compound may possess neuroprotective properties. In vitro studies demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant pathways .
Case Studies
Several case studies have focused on the therapeutic potential of this compound:
- Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia showed that treatment with the compound resulted in a significant reduction in blast cell counts, indicating its potential as a therapeutic agent in hematological malignancies.
- Case Study 2 : In a preclinical model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation, suggesting a dual role in both cancer treatment and neurodegenerative disease management .
Q & A
Q. What synthetic routes are recommended for preparing methyl (2S)-2-amino-2-(3-methoxyphenyl)acetate hydrochloride with high enantiomeric purity?
Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantioselective Strecker reactions or enzymatic resolution can yield the desired (2S)-configuration. Protecting group strategies (e.g., tert-butoxycarbonyl, BOC) are critical to prevent racemization during esterification and subsequent HCl salt formation. Purity can be monitored using chiral HPLC with columns like Chiralpak® IA/IB, which resolve enantiomers via π-π interactions .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the methoxyphenyl group (δ ~3.8 ppm for OCH) and ester carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion ([M+H] at m/z 229.1 for CHNO) and HCl adduct .
- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) assesses purity (>97% by area normalization) .
Q. What storage conditions are optimal for maintaining stability?
Methodological Answer: Store as a lyophilized powder at -20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Hydrochloride salts are hygroscopic; exposure to moisture accelerates hydrolysis of the ester group. For solutions, use anhydrous DMSO or ethanol and store at -80°C for ≤1 year .
Advanced Research Questions
Q. How can RP-HPLC methods be optimized for quantifying this compound in biological matrices?
Methodological Answer:
- Column Selection : Use a C18 column (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm) with a guard column to retain polar metabolites .
- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B): 10% B to 90% B over 15 min, flow rate 1.0 mL/min.
- Detection : UV at 254 nm (methoxyphenyl absorption) or tandem MS (MRM transition m/z 229.1 → 152.0) for enhanced specificity in plasma/serum .
Q. What strategies mitigate racemization during prolonged storage or synthesis?
Methodological Answer:
- Temperature Control : Synthesize and store below 25°C to minimize thermal racemization.
- Chiral Additives : Use L-proline or tartaric acid derivatives during crystallization to stabilize the (2S)-configuration.
- Monitoring : Regular chiral HPLC analysis (e.g., Daicel Chiralcel® OD-H column, hexane:isopropanol 80:20) detects enantiomeric impurities >0.5% .
Q. How are synthetic impurities or degradation products identified and quantified?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C, 72 hr), acid/alkali (0.1N HCl/NaOH, 24 hr), and UV light to generate degradation products .
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., demethylation at the methoxy group, m/z 215.1) and quantify using external calibration curves .
- Accelerated Stability Testing : Use Arrhenius modeling (25°C, 40°C, 60°C) to predict shelf-life under standard storage conditions .
Q. What computational tools predict the compound’s physicochemical properties for formulation studies?
Methodological Answer:
- LogP Calculation : Use Molinspiration or ACD/Labs to estimate logP (~1.2), indicating moderate hydrophobicity.
- pKa Prediction : The amino group (pKa ~8.5) and ester (pKa ~-1) influence solubility and ionization in physiological buffers .
- Molecular Dynamics (MD) Simulations : Assess salt dissociation in aqueous solutions using AMBER or GROMACS .
Data Contradictions and Validation
- Purity Discrepancies : Vendor-reported purity (97–98%) may vary due to analytical method differences (HPLC vs. NMR). Cross-validate using Karl Fischer titration (water content <0.5%) and elemental analysis (±0.4% for C, H, N) .
- Chiral Purity : Some suppliers report >99% enantiomeric excess (ee) via chiral HPLC, but independent validation with polarimetry ([α] = +15° to +20° in methanol) is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
